molecular formula C12H36N6Si2 B3053352 Hexakisethylaminodisilane CAS No. 532980-53-3

Hexakisethylaminodisilane

Cat. No.: B3053352
CAS No.: 532980-53-3
M. Wt: 320.63 g/mol
InChI Key: WMAAIGILTZEOHE-UHFFFAOYSA-N
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Scientific Research Applications

Hexakisethylaminodisilane has a wide range of scientific research applications:

Safety and Hazards

While specific safety data for Hexakisethylaminodisilane is not available, similar organometallic compounds are generally considered hazardous . They can be flammable and may cause skin and eye irritation. They may also be harmful if swallowed or inhaled . Proper safety precautions should be taken when handling such compounds.

Chemical Reactions Analysis

Hexakisethylaminodisilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles like alkyl lithium compounds and electrophiles like iodine . Major products formed from these reactions include trimethylsilyl iodide and other silicon-containing compounds .

Mechanism of Action

The mechanism of action of hexakisethylaminodisilane involves its interaction with silicon-containing substrates. The compound can form strong bonds with silicon atoms, leading to the formation of stable silicon-containing compounds. This interaction is facilitated by the presence of ethylamine groups, which act as ligands and stabilize the silicon atoms .

Comparison with Similar Compounds

Hexakisethylaminodisilane can be compared with other similar compounds, such as:

This compound is unique due to its stability and the presence of ethylamine groups, which provide additional stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[bis(ethylamino)-[tris(ethylamino)silyl]silyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36N6Si2/c1-7-13-19(14-8-2,15-9-3)20(16-10-4,17-11-5)18-12-6/h13-18H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAAIGILTZEOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN[Si](NCC)(NCC)[Si](NCC)(NCC)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36N6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462800
Record name hexakisethylaminodisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532980-53-3
Record name hexakisethylaminodisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexakis(Ethylamino) Disilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexakisethylaminodisilane
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Hexakisethylaminodisilane
Reactant of Route 5
Hexakisethylaminodisilane
Reactant of Route 6
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